1-(6-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one hydrochloride
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Overview
Description
1-(6-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one hydrochloride typically involves the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline core.
Amination: Introduction of the amino group at the 6-position can be done through nitration followed by reduction.
Acylation: The ethanone group can be introduced via Friedel-Crafts acylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction can lead to the formation of tetrahydroisoquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating biological pathways. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound, which lacks the amino and ethanone substituents.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
Tetrahydroisoquinoline: A reduced form of isoquinoline.
Uniqueness
1-(6-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one hydrochloride is unique due to the presence of both an amino group and an ethanone group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H15ClN2O |
---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
1-(6-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-8(14)13-5-4-9-6-11(12)3-2-10(9)7-13;/h2-3,6H,4-5,7,12H2,1H3;1H |
InChI Key |
VQWHGKYELYGFLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=CC(=C2)N.Cl |
Origin of Product |
United States |
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